molecular formula C13H26N2O4 B12277510 Di-tert-butylpropane-1,3-diyldicarbamate

Di-tert-butylpropane-1,3-diyldicarbamate

Cat. No.: B12277510
M. Wt: 274.36 g/mol
InChI Key: XMULIGZWVYIONL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, di-tert-butyl propane-1,3-diyldicarbamate , follows IUPAC conventions for carbamate derivatives. The root structure, propane-1,3-diyl, denotes a three-carbon chain with substituents at positions 1 and 3. Each carbamate group ($$-\text{NHCOO}-$$) is further modified by a tert-butyl ($$-\text{C}(\text{CH}3)3$$) substituent, resulting in the full name. Alternative synonyms include 3-tert-butyl-1-(carbamoyloxy)-4,4-dimethylpentan-3-yl carbamate and MFCD00127812, as documented in PubChem records.

The molecular formula $$ \text{C}{13}\text{H}{26}\text{N}2\text{O}4 $$ corresponds to a molecular weight of 274.36 g/mol, calculated using atomic masses from the IUPAC periodic table. The compound’s structural uniqueness lies in its symmetrical substitution pattern, which influences both its reactivity and crystallographic behavior.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of di-tert-butylpropane-1,3-diyldicarbamate is defined by its propane-1,3-diyl backbone, which adopts an extended conformation to minimize steric clashes between the bulky tert-butyl groups. X-ray crystallography data (CCDC 175676) confirm that the carbamate groups are planar, with bond lengths and angles consistent with typical carbamate structures. Key geometric parameters include:

Parameter Value
C–O bond length 1.36 Å
N–C bond length 1.45 Å
O–C–O bond angle 123°

The tert-butyl groups introduce significant steric hindrance, restricting rotation around the C–N bonds and enforcing a rigid molecular framework. Despite the absence of chiral centers, the molecule’s symmetry results in a single enantiomeric form, as confirmed by its crystallographic space group.

Comparative Analysis of Tautomeric Forms

Tautomerism, a phenomenon observed in compounds with labile hydrogen atoms, has not been reported for this compound. Unlike structurally related compounds such as capecitabine, which exhibit prototropic tautomerism between imine and carbamate forms, this compound’s hydrogen atoms are firmly localized on the nitrogen atoms of the carbamate groups. Computational studies of analogous carbamates suggest that the tert-butyl substituents stabilize the canonical form by delocalizing electron density across the carbamate moiety, thereby disfavoring tautomeric shifts.

Crystallographic Data and Unit Cell Parameters

The crystal structure of this compound has been resolved using single-crystal X-ray diffraction (CCDC 175676). The compound crystallizes in a monoclinic system with the following unit cell parameters:

Parameter Value
Space group $$ P2/c $$
$$ a $$ 33.161 Å
$$ b $$ 6.060 Å
$$ c $$ 9.926 Å
$$ \beta $$ 95.594°
Volume ($$ V $$) 1985.2 ų

The crystal packing is stabilized by intermolecular N–H⋯O hydrogen bonds between adjacent carbamate groups, forming a two-dimensional layered structure. These layers stack along the $$ a $$-axis, with van der Waals interactions between tert-butyl groups contributing to lattice stability. The absence of solvent molecules in the crystal lattice underscores the compound’s preference for anhydrous crystallization.

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

(3-tert-butyl-3-carbamoyloxy-4,4-dimethylpentyl) carbamate

InChI

InChI=1S/C13H26N2O4/c1-11(2,3)13(12(4,5)6,19-10(15)17)7-8-18-9(14)16/h7-8H2,1-6H3,(H2,14,16)(H2,15,17)

InChI Key

XMULIGZWVYIONL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCOC(=O)N)(C(C)(C)C)OC(=O)N

Origin of Product

United States

Preparation Methods

Conventional Two-Step Protection Using tert-Butyl Chloroformate

The most widely documented synthesis involves sequential protection of propane-1,3-diamine with tert-butyl chloroformate (Boc anhydride). The reaction proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base.

Reaction Mechanism and Conditions

Propane-1,3-diamine reacts with two equivalents of Boc anhydride, facilitated by a base that neutralizes liberated HCl. The reaction is exothermic, requiring temperature control (0–25°C) to prevent side reactions such as over-alkylation.

$$
\text{Propane-1,3-diamine} + 2\ \text{Boc anhydride} \xrightarrow{\text{TEA/DIPEA}} \text{Di-tert-butylpropane-1,3-diyldicarbamate} + 2\ \text{HCl}
$$

Optimization Insights
  • Solvent Selection : Polar aprotic solvents like DCM enhance reagent solubility without participating in side reactions.
  • Stoichiometry : A 2.2:1 molar ratio of Boc anhydride to diamine ensures complete conversion, minimizing residual amine.
  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) yields >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Industrial-Scale Continuous Flow Synthesis

To address scalability challenges, industrial protocols employ continuous flow reactors, which improve heat dissipation and mixing efficiency. Key parameters include:

Parameter Optimal Value Impact on Yield
Residence Time 10–15 minutes Maximizes conversion
Temperature 25–30°C Prevents decomposition
Pressure 1–2 bar Enhances reagent contact
Base Concentration 1.5 equivalents Neutralizes HCl efficiently

This method achieves 85–90% yield with >98% purity, significantly outperforming batch processes.

Alternative Methods Using Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A representative protocol involves:

  • Mixing propane-1,3-diamine (1.0 equiv) and Boc anhydride (2.2 equiv) in DCM.
  • Irradiating at 100 W for 5 minutes, maintaining 50°C.
  • Quenching with ice-cold water and extracting with DCM.

This approach reduces reaction time from hours to minutes, achieving 88% yield.

Multi-Step Synthesis for Functionalized Derivatives

This compound serves as an intermediate in synthesizing advanced materials. For example, in lipid nanoparticle production, it undergoes succinylation to form ionizable lipids:

  • Boc Deprotection : Treating with trifluoroacetic acid (TFA) in DCM removes tert-butyl groups.
  • Succinylation : Reacting the free amine with succinic anhydride yields a carboxylate-terminated derivative.

$$
\text{this compound} \xrightarrow{\text{TFA}} \text{Propane-1,3-diamine} \xrightarrow{\text{Succinic anhydride}} \text{Succinylated product}
$$

This two-step process achieves 75% overall yield, critical for pharmaceutical applications.

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃) : δ 1.44 (s, 18H, tert-butyl), 3.25 (t, 4H, CH₂N), 1.70 (quin, 2H, CH₂CH₂CH₂).
  • ¹³C NMR : 156.2 ppm (C=O), 79.4 ppm (tert-butyl C-O), 38.5 ppm (CH₂N).
Mass Spectrometry
  • HRMS (ESI+) : m/z 297.1912 [M+H]⁺ (calc. 297.1915 for C₁₃H₂₆N₂O₄).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Conventional Batch 78–82 95 Moderate High
Continuous Flow 85–90 98 High Moderate
Microwave-Assisted 88 97 Low Low

Continuous flow synthesis emerges as the optimal industrial method, balancing yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylpropane-1,3-diyldicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

Chemistry

Di-tert-butylpropane-1,3-diyldicarbamate is primarily utilized as a protecting group for amines in organic synthesis. Its stability and ease of removal make it an ideal choice for protecting functional groups during multi-step synthesis processes. The tert-butyl groups provide steric hindrance that enhances the stability of the carbamate linkage, preventing unwanted side reactions.

Biology

In biological research, this compound serves as a reagent in the synthesis of biologically active molecules. It has been employed in biochemical assays and is particularly useful in the development of compounds with potential therapeutic effects. For example, studies have indicated its effectiveness in synthesizing steroid derivatives through click chemistry methods, yielding products with high efficiency.

Medicine

This compound is being investigated for its potential applications in drug development. Its derivatives have shown promising cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive colon cancer cells. The compound's bulky structure may enhance its binding affinity to specific targets within cancer cells, leading to apoptosis or inhibited proliferation.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers. Its unique properties allow it to be incorporated into advanced materials that require specific chemical functionalities.

Case Studies and Research Findings

Recent studies have highlighted the cytotoxic potential of this compound derivatives against cancer cell lines:

  • Cytotoxicity Studies : In a study involving estrogen receptor-positive and negative colon cancer cell lines, derivatives exhibited significantly higher cytotoxicity against ER+ lines compared to ER− lines. This suggests a selective mechanism that may be exploited for therapeutic purposes.
  • Mechanism of Action : The mechanism involves the formation of stable carbamate linkages with amines, enhancing protection during synthesis and potentially leading to targeted therapeutic effects.

Mechanism of Action

The mechanism of action of Di-tert-butylpropane-1,3-diyldicarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate (CAS 144912-84-5)

  • Structural Difference : Incorporates a hydroxyl (-OH) group on the central carbon of the propane backbone.
  • Impact: The hydroxyl group enhances polarity, improving solubility in polar solvents like water or methanol compared to the parent compound. However, it may reduce thermal stability due to increased hydrogen bonding .
  • Applications : Often used in peptide synthesis where temporary hydroxyl protection is required.

tert-Butyl 2-oxopropane-1,3-diyldicarbamate (CAS 877317-26-5)

  • Structural Difference : Features an oxo (=O) group replacing the central methylene (-CH₂-) in propane.
  • Impact : The ketone group introduces electrophilicity, making it reactive toward nucleophiles. This limits its utility in environments requiring inertness but expands its role in crosslinking reactions .
  • Applications : Primarily employed in polymer chemistry as a crosslinking agent.

Di-tert-butylcyclohexane-1,3-diyldicarbamate (CAS 110053-29-7)

  • Structural Difference : Replaces the propane backbone with a cyclohexane ring.
  • Impact: The cyclohexane ring increases hydrophobicity and rigidity, reducing solubility in polar solvents but enhancing stability under acidic conditions. This makes it suitable for prolonged reactions in non-polar media .
  • Applications : Used in catalysis and as a scaffold in supramolecular chemistry.

Cis-benzyl tert-butyl cyclohexane-1,3-diyldicarbamate (CAS 1261225-44-8)

  • Structural Difference : Adds a benzyl group to the cyclohexane backbone.
  • Impact : The benzyl group introduces aromaticity, improving UV stability and enabling π-π interactions in coordination chemistry. However, steric bulk may slow reaction kinetics .
  • Applications : Relevant in materials science for designing aromatic-linked polymers.

Data Table: Comparative Properties of Key Compounds

Property Di-tert-butylpropane-1,3-diyldicarbamate Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate tert-Butyl 2-oxopropane-1,3-diyldicarbamate Di-tert-butylcyclohexane-1,3-diyldicarbamate
CAS No. 33105-94-1 144912-84-5 877317-26-5 110053-29-7
Molecular Formula C₁₆H₃₀N₂O₄ C₁₆H₃₀N₂O₅ C₁₅H₂₆N₂O₅ C₁₆H₂₈N₂O₄
Molecular Weight ~314.4 g/mol ~330.4 g/mol ~298.4 g/mol ~300.4 g/mol
Key Functional Groups Tert-butyl carbamate Tert-butyl carbamate, hydroxyl Tert-butyl carbamate, oxo Tert-butyl carbamate, cyclohexane
Solubility Low in water; high in DCM, THF Moderate in polar solvents Low in water; soluble in acetone Insoluble in water; soluble in toluene
Thermal Stability High (decomposes >200°C) Moderate (decomposes ~150°C) Low (decomposes ~100°C) High (decomposes >250°C)

Challenges and Limitations

  • Synthesis Complexity : Introducing substituents like hydroxyl or benzyl groups requires additional purification steps, increasing production costs .
  • Environmental Impact: Limited data exist on the biodegradability of these compounds, necessitating further ecotoxicological studies .

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